3,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship Antiproliferative Screening

This exclusive 3,5-dimethoxybenzamide derivative of the dibenzo[b,f][1,4]oxazepine scaffold is a structurally distinct SAR probe for CYP11B1/B2 inhibitor programs. Its unique 3,5-dimethoxy substitution pattern and free lactam NH differentiate it from mono‑methoxy, diethoxy, and N‑methyl analogs, enabling targeted evaluation of hydrogen‑bond acceptor interactions on target potency and selectivity. Procure this compound to generate proprietary comparative ADMET and pharmacological profiles that cannot be achieved with generic in‑class analogs.

Molecular Formula C22H18N2O5
Molecular Weight 390.395
CAS No. 922029-85-4
Cat. No. B2464026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
CAS922029-85-4
Molecular FormulaC22H18N2O5
Molecular Weight390.395
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)OC
InChIInChI=1S/C22H18N2O5/c1-27-15-9-13(10-16(12-15)28-2)21(25)23-14-7-8-19-17(11-14)22(26)24-18-5-3-4-6-20(18)29-19/h3-12H,1-2H3,(H,23,25)(H,24,26)
InChIKeyCAKYIFHCZWBHLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3,5-Dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (CAS 922029-85-4): Chemical Class, Core Scaffold, and Procurement Context


3,5-Dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (CAS 922029-85-4) is a synthetic small molecule belonging to the dibenzo[b,f][1,4]oxazepine class, characterized by a seven-membered oxazepine ring fused to two benzene rings and bearing a 3,5-dimethoxybenzamide substituent at the 2-position [1]. The dibenzoxazepine scaffold is historically associated with antipsychotic agents (e.g., loxapine, amoxapine) and has more recently been explored in histone deacetylase (HDAC) inhibition, CYP11B enzyme modulation, and antiviral research [2]. This specific compound, with a molecular formula of C23H18N2O5 and molecular weight of 390.40 g/mol, is presently catalogued by multiple chemical vendors as a research-grade compound for exploratory biological screening and synthetic chemistry applications [3]. Critically, quantitative pharmacological profiling data for this exact structure are not available in the peer-reviewed primary literature as of this analysis.

Why Generic Substitution Fails for 3,5-Dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide: Structural Determinants of Differential Activity


Generic substitution among dibenzo[b,f][1,4]oxazepine benzamides is unreliable due to the pronounced impact of subtle substitution changes on both the benzamide ring and the dibenzoxazepine core on biological target engagement. The 3,5-dimethoxy substitution pattern on the benzamide moiety of the target compound distinguishes it from mono-methoxy (e.g., 3-methoxy at position 3 only), diethoxy (e.g., 3,4-diethoxy), and unsubstituted benzamide analogs, each of which has been associated with divergent antiproliferative, antioxidant, and antimicrobial potency ranges in cell-based assays [1]. Furthermore, the absence of a methyl substituent at the 10-position of the dibenzoxazepine core (cf. the 10-methyl analog CAS 921891-26-1) alters both steric and electronic properties at the lactam nitrogen, a position critical for hydrogen-bond interactions in HDAC inhibitor pharmacophores and potentially for CYP11B isoform selectivity [2]. These structural differences preclude the assumption that in-class compounds can be interchanged without experimental verification of target-specific activity, selectivity, and off-target profiles.

Quantitative Differentiation Evidence for 3,5-Dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide Versus Closest Analogs


Structural Differentiation: 3,5-Dimethoxybenzamide Substitution Pattern Versus Mono-Methoxy and Unsubstituted Benzamide Analogs

The target compound features a 3,5-dimethoxy substitution on the benzamide ring, which is absent in the 3-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (CAS 921891-61-4) analog [1]. The 3-methoxy analog demonstrated an IC50 of 3.1 µM against MCF-7 breast cancer cells in antiproliferative assays [1]. While no direct head-to-head comparison data exist for the target compound, the presence of an additional methoxy group at the 5-position is predicted to alter hydrogen-bonding capacity, lipophilicity, and metabolic stability relative to the mono-methoxy analog, parameters known to influence cellular potency and selectivity in this chemotype [2].

Medicinal Chemistry Structure-Activity Relationship Antiproliferative Screening

Core Substitution Differentiation: Absence of 10-Methyl Group Versus 10-Methyl Analog (CAS 921891-26-1)

The target compound lacks a methyl substituent at the 10-position of the dibenzoxazepine core, contrasting with 3,5-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (CAS 921891-26-1) [1]. The 10-methyl group directly modifies the lactam nitrogen environment, which in dibenzoxazepine-based HDAC inhibitors has been shown to be critical for zinc-binding group orientation and enzyme inhibition potency [2]. Additionally, in CYP11B1/B2 inhibitor programs, N-alkylation of the dibenzoxazepine lactam has been associated with altered isoform selectivity profiles [3]. No direct comparative biological data exist; however, the structural difference is mechanistically meaningful for target engagement.

CYP11B Inhibition HDAC Inhibition Kinase Selectivity

Physicochemical Differentiation: Calculated logP and Hydrogen-Bond Donor/Acceptor Profile Versus 3,4-Diethoxy Analog

The target compound (C23H18N2O5, MW 390.40) contains two methoxy groups and one secondary amide NH, yielding a calculated hydrogen-bond donor count of 2 (lactam NH + amide NH) and hydrogen-bond acceptor count of 5 [1]. In contrast, 3,4-diethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (C25H22N2O5, MW 430.46) replaces methoxy with ethoxy groups, increasing molecular weight, lipophilicity, and steric bulk while retaining the same HBD/HBA counts [2]. These differences are expected to influence membrane permeability, aqueous solubility, and metabolic clearance rates, all of which are critical parameters for cell-based assay performance and in vivo pharmacokinetic studies [3].

Drug-likeness Physicochemical Properties Permeability

Recommended Research and Industrial Application Scenarios for 3,5-Dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide


Structure-Activity Relationship (SAR) Exploration of Dibenzo[b,f][1,4]oxazepine Benzamides for CYP11B Enzyme Inhibition

The target compound serves as a key SAR probe for CYP11B1/B2 inhibitor programs, representing the N10-unsubstituted, 3,5-dimethoxybenzamide chemotype. Patent literature indicates that dibenzoxazepine derivatives can achieve CYP11B1 inhibition with IC50 values as low as 500 nM [1]. By procuring this compound, researchers can systematically evaluate the contribution of the 3,5-dimethoxy substitution pattern and the free lactam NH to CYP11B isoform potency and selectivity, using the 10-methyl analog (CAS 921891-26-1) and mono-methoxy analog (CAS 921891-61-4) as matched-pair comparators.

Antiproliferative Screening in Breast Cancer Cell Models with Defined Methoxy Substitution Patterns

Based on class-level evidence that dibenzoxazepine benzamides exhibit antiproliferative activity against MCF-7 breast cancer cells (e.g., 3-methoxy analog IC50 = 3.1 µM) [1], the target compound provides a structurally distinct entry for SAR expansion. The 3,5-dimethoxy pattern is hypothesized to enhance hydrogen-bond acceptor interactions with target proteins compared to mono-methoxy analogs, making this compound suitable for inclusion in medium-throughput antiproliferative screening panels aimed at identifying substitution-dependent potency trends [2].

Physicochemical Profiling and Solubility Optimization in the Dibenzoxazepine Chemical Series

The target compound's calculated molecular weight (390.40 g/mol) and moderate TPSA (~85.9 Ų) position it favorably within oral drug-like chemical space compared to heavier analogs such as the 3,4-diethoxy variant (MW 430.46) [1]. Researchers engaged in lead optimization and formulation development can procure this compound as a baseline for comparative solubility, permeability (e.g., PAMPA, Caco-2), and metabolic stability assays, generating quantitative structure-property relationship (QSPR) data to guide future analog design.

Chemical Biology Tool Compound for Dopamine D2 Receptor Interaction Studies (Exploratory)

Vendor annotations suggest this compound may act as a dopamine D2 receptor inhibitor [1]. While no peer-reviewed experimental confirmation is publicly available, the compound could be employed as an exploratory tool in radioligand binding displacement assays against a panel of GPCR targets (D2, D3, 5-HT2A, H1) to experimentally verify or refute the claimed D2 selectivity. Quantitative binding data (Ki or IC50) generated from such studies would establish the first publicly available pharmacological benchmark for this chemotype, enabling evidence-based procurement decisions for future CNS-targeted research programs.

Quote Request

Request a Quote for 3,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.